molecular formula C13H14FNO B11738035 1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one

1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one

Cat. No.: B11738035
M. Wt: 219.25 g/mol
InChI Key: PLHISVOJZASQEM-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one is an organic compound that features a dimethylamino group and a fluorophenyl group attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and a suitable dienone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino and fluorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the dimethylamino or fluorophenyl groups with other functional groups.

Scientific Research Applications

1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(Dimethylamino)-5-(4-chlorophenyl)penta-1,4-dien-3-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    1-(Dimethylamino)-5-(4-bromophenyl)penta-1,4-dien-3-one: Features a bromine atom, which can influence its reactivity and interactions.

Uniqueness

1-(Dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

1-(dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C13H14FNO/c1-15(2)10-9-13(16)8-5-11-3-6-12(14)7-4-11/h3-10H,1-2H3

InChI Key

PLHISVOJZASQEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

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